1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM
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Overview
Description
1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM is a complex organic compound with a unique structure that includes a benzimidazole core, a hydroxypropyl group, and a methylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The hydroxypropyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the methylphenoxy group through an etherification reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzimidazole core and the phenoxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions typically occur under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce alcohol derivatives .
Scientific Research Applications
1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger various cellular pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1-[2-hydroxy-3-(3-methylphenoxy)propyl]-2,5-pyrrolidinedione: Similar structure but with a pyrrolidinedione core.
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Contains a hydroxyethoxy group and a propiophenone core
Uniqueness
1-[2-HYDROXY-3-(4-METHYLPHENOXY)PROPYL]-3-METHYL-2-PROPYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to its benzimidazole core, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C21H27N2O2+ |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
1-(4-methylphenoxy)-3-(3-methyl-2-propylbenzimidazol-3-ium-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H27N2O2/c1-4-7-21-22(3)19-8-5-6-9-20(19)23(21)14-17(24)15-25-18-12-10-16(2)11-13-18/h5-6,8-13,17,24H,4,7,14-15H2,1-3H3/q+1 |
InChI Key |
UBYBOJBCKQMNOW-UHFFFAOYSA-N |
SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C)O)C |
Canonical SMILES |
CCCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C)O)C |
Origin of Product |
United States |
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